Optovin

Vue d'ensemble

Description

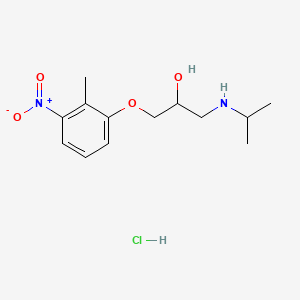

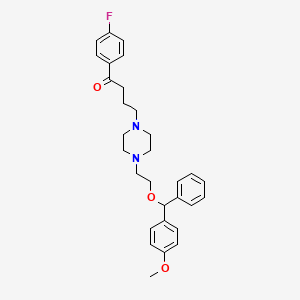

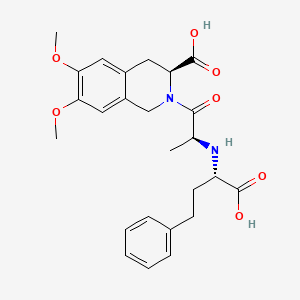

Optovin est une petite molécule photosensible nouvelle qui agit comme un activateur du canal récepteur potentiel transitoire ankyrine 1 (TRPA1). C'est un composé synthétique ayant une activité biologique significative et il est principalement utilisé dans la recherche scientifique pour étudier la douleur et la perception sensorielle .

Applications De Recherche Scientifique

Optovin has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Optovin, also known as Oprovin, primarily targets the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is an ion channel involved in the detection of painful sensory stimuli . This ion channel mediates the transduction of pain signals in sensory neurons .

Mode of Action

This compound acts as a light-sensitive ligand for the TRPA1 ion channel . Upon illumination, this compound opens the TRPA1 channel . This action provides remote control over pain sensation . The specificity of this compound’s action is achieved by the interaction of this photoactivatable small molecule with the TRPA1 protein .

Biochemical Pathways

This compound affects the biochemical pathways associated with pain sensation. It specifically interacts with the TRPA1 ion channel, a key component of the molecular machinery that transduces noxious stimuli into electrical activity . By opening the TRPA1 channel upon illumination, this compound influences the transduction of pain signals in sensory neurons .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . The pharmacokinetics of this compound, including its ADME properties, would significantly impact its bioavailability and efficacy.

Result of Action

The activation of the TRPA1 channel by this compound results in the transduction of pain signals in sensory neurons . This action allows for the manipulation of pain-sensing neurons without genetic manipulation . The behavioral effects of this compound depend on TRPA1 and it shows activity in zebrafish, mice, mouse neurons, and recombinant human protein .

Action Environment

Factors such as air quality, UV radiation, and lifestyle choices can impact the effectiveness and stability of a compound

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Optovin plays a crucial role in biochemical reactions by acting as a reversible photoactivatable ligand for the TRPA1 ion channel. Upon exposure to violet light, this compound binds to TRPA1, inducing a conformational change that activates the channel. This interaction is highly specific and depends on the presence of cysteine residues in the TRPA1 protein. The activation of TRPA1 by this compound leads to an influx of calcium ions, which can trigger various downstream signaling pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In sensory neurons, this compound-induced activation of TRPA1 results in increased intracellular calcium levels, which can lead to the activation of pain pathways. This has been demonstrated in zebrafish, where this compound treatment causes vigorous motor excitation in response to light . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TRPA1 ion channel and subsequent activation upon exposure to violet light. The interaction between this compound and TRPA1 is mediated by a covalent bond with cysteine residues in the channel. This binding induces a conformational change that opens the channel, allowing calcium ions to flow into the cell. The influx of calcium ions can then activate various downstream signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable when stored at -20°C and can be used for up to 12 months under desiccating conditions . Its activity can degrade over time if not stored properly. Long-term studies have shown that repeated exposure to light can lead to desensitization of TRPA1, reducing the efficacy of this compound in activating the channel . This highlights the importance of proper storage and handling to maintain its effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish, a concentration of 2 µM is sufficient to induce motor excitation upon light exposure . In mice, higher doses of this compound are required to achieve similar effects. Studies have shown that excessive doses of this compound can lead to toxic effects, including neuronal damage and impaired motor function . Therefore, it is crucial to optimize the dosage to achieve the desired effects without causing adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate calcium signaling and neuronal activity. Upon activation of TRPA1, this compound triggers a cascade of events that lead to the release of calcium ions from intracellular stores. This can influence various metabolic processes, including energy production, gene expression, and protein synthesis . Additionally, this compound can interact with other enzymes and cofactors involved in calcium signaling, further modulating its effects on cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it can exert its effects on calcium signaling and cellular metabolism . The distribution of this compound within tissues is influenced by its ability to bind to TRPA1 and other proteins involved in calcium signaling .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound primarily localizes to the cytoplasm and mitochondria, where it can interact with TRPA1 and other calcium-dependent proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The precise localization of this compound is essential for its ability to modulate calcium signaling and cellular metabolism effectively .

Méthodes De Préparation

L'Optovin est synthétisé par une série de réactions chimiques impliquant la formation d'un dérivé de la rhodanine. La voie de synthèse implique généralement la condensation du 2,5-diméthyl-1-pyridin-3-ylpyrrole-3-carbaldéhyde avec la 2-sulfanylidène-1,3-thiazolidin-4-one dans des conditions de réaction spécifiques . Les méthodes de production industrielle de l'this compound ne sont pas largement documentées, mais la synthèse en laboratoire implique un contrôle minutieux des paramètres réactionnels afin de garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

L'Optovin subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans certaines conditions, conduisant à la formation de divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent également être effectuées sur l'this compound, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins fréquemment rapportés.

Substitution : L'this compound peut subir des réactions de substitution, en particulier impliquant ses motifs pyrrole et thiazolidinone.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Neurosciences : Il est utilisé pour étudier l'activation des canaux TRPA1 dans les neurones, fournissant des informations sur la perception de la douleur et la signalisation sensorielle

Pharmacologie : L'this compound sert d'outil pour étudier les propriétés pharmacologiques des canaux TRPA1 et leur rôle dans divers processus physiologiques.

Mécanisme d'action

L'this compound exerce ses effets en agissant comme un ligand photoactivé réversible pour le canal TRPA1. Lorsqu'il est exposé à la lumière violette, l'this compound subit une réaction photochimique qui active le canal TRPA1. Cette activation implique la formation d'une liaison covalente entre l'this compound et les résidus de cystéine sensibles à l'oxydoréduction sur le canal TRPA1 . L'activation des canaux TRPA1 conduit à l'excitation neuronale et à la perception subséquente de la douleur ou des stimuli sensoriels .

Comparaison Avec Des Composés Similaires

L'Optovin est unique en sa capacité d'activer de manière réversible les canaux TRPA1 par photoactivation. Des composés similaires comprennent :

Huile de moutarde : Un activateur naturel du TRPA1, mais il manque la spécificité et le contrôle offerts par l'this compound.

Cinnamaldéhyde : Un autre activateur du TRPA1, mais il ne fournit pas le même niveau de contrôle spatio-temporel que l'this compound.

L'unicité de l'this compound réside dans son mécanisme de photoactivation réversible, qui permet un contrôle précis de l'activation du canal TRPA1 dans les études in vitro et in vivo .

Propriétés

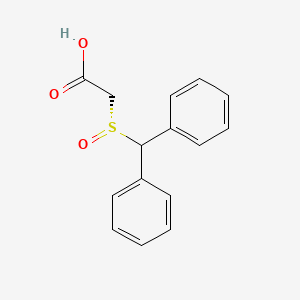

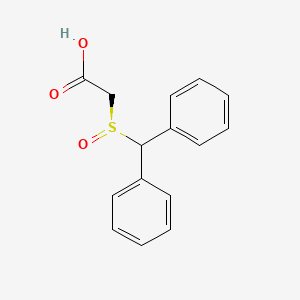

IUPAC Name |

5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISGMOZSGOGYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501129155 | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348575-88-2 | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348575-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.